

# Pendimethalin: A Technical Guide to its Toxicological and Ecotoxicological Profile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicology and ecotoxicology of **pendimethalin**, a widely used dinitroaniline herbicide. This document summarizes key quantitative data, details experimental methodologies for toxicity testing, and visualizes the core signaling pathways affected by **pendimethalin** exposure.

## **Toxicological Profile**

**Pendimethalin** exhibits a range of toxicological effects in various organisms, with the liver and thyroid being primary target organs in mammals. Its acute toxicity is generally low, but chronic exposure can lead to adverse effects.

#### **Mammalian Toxicology**

**Pendimethalin** is classified as slightly to practically non-toxic by ingestion and dermal exposure in rats.[1] Chronic exposure in dogs has been shown to increase liver weight and alkaline phosphatase levels.[1] In rats, long-term exposure can lead to increased thyroid and kidney weights, as well as liver enlargement.[2] The U.S. Environmental Protection Agency (EPA) has classified **pendimethalin** as a "possible human carcinogen" based on the development of benign thyroid tumors in rats.[3]

Table 1: Mammalian Acute and Chronic Toxicity Data for **Pendimethalin** 



Test Organism	Exposure Route	Endpoint	Value	Reference
Rat	Oral	LD50	1050 - >5000 mg/kg	[1][2]
Rat	Dermal	LD50	>2000 mg/kg	[1]
Rat	Inhalation (4- hour)	LC50	320 mg/L	[1]
Dog	Oral (2-year)	NOEL	12.5 mg/kg/day	[4]
Rat	Oral (2-year)	NOAEL	19 mg/kg bw per day	[5]
Rabbit	Dermal	Irritation	Not an irritant or sensitizer	[1]
Rabbit	Eye	Irritation	Mild irritant	[1]

### **Avian Toxicology**

Pendimethalin is considered slightly toxic to birds on an acute oral basis.[1][3]

Table 2: Avian Toxicity Data for Pendimethalin

Test Organism	Endpoint	Value	Reference
Mallard Duck	Acute Oral LD50	1421 mg/kg	[1][3]
Bobwhite Quail	8-day Dietary LC50	>3149 mg/kg	[1]
Mallard Duck	8-day Dietary LC50	>10,900 mg/kg	[1]

## **Ecotoxicological Profile**

**Pendimethalin** poses a significant risk to aquatic ecosystems due to its high toxicity to fish and aquatic invertebrates. It is moderately persistent in the environment.



## **Aquatic Ecotoxicology**

Pendimethalin is classified as highly toxic to fish and aquatic invertebrates.[1][6]

Table 3: Aquatic Ecotoxicity Data for Pendimethalin

Test Organism	Endpoint (96-hour)	Value	Reference
Bluegill Sunfish	LC50	199 μg/L	[1][6]
Rainbow Trout	LC50	138 μg/L	[1][6]
Channel Catfish	LC50	420 μg/L	[1][6]
Daphnia magna (48- hour)	LC50	280 μg/L	[1]
Oreochromis niloticus	LC50	6.94 mg/L	[6]
Algae	NOEC	11 μg/L	[7]

### **Terrestrial Ecotoxicology and Environmental Fate**

Pendimethalin is strongly adsorbed by soil, limiting its potential for leaching into groundwater.

- [2] It has a moderate persistence in soil, with a reported half-life of approximately 40-72 days.
- [7] **Pendimethalin** has a moderate potential to bioaccumulate in aquatic organisms, with a bioconcentration factor (BCF) of 5100 in fish, although the geometric mean BCF is reported as 1878.[1][7]

Table 4: Environmental Fate of Pendimethalin

Parameter	Value	Reference
Soil Half-life (field)	~40-72 days	[7]
Bioconcentration Factor (BCF) in fish (whole)	5100	[1]
Geometric Mean Bioconcentration Factor (BCF)	1878	[7]



#### **Experimental Protocols**

The following sections detail the methodologies for key toxicological and ecotoxicological experiments, based on internationally recognized guidelines.

# Mammalian Acute Oral Toxicity (Based on OECD Guideline 401)

This test determines the median lethal dose (LD50) of a substance after a single oral administration.

- Test Animals: Typically, young adult rats of a standard strain are used.
- Procedure:
  - Animals are fasted overnight prior to dosing.
  - The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.
  - Observations for signs of toxicity and mortality are made at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing) and then daily for at least 14 days.
  - Body weight is recorded weekly.
  - All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.
- Data Analysis: The LD50 is calculated using statistical methods, such as probit analysis.

# **Avian Dietary Toxicity Test (Based on OECD Guideline 205)**

This test evaluates the toxicity of a substance when administered in the diet to birds.[8][9]

- Test Species: Commonly used species include the mallard duck and the bobwhite quail.[10]
- Procedure:



- Young birds are acclimated to the test conditions.
- The test substance is mixed into the feed at various concentrations.
- Birds are fed the treated diet for five consecutive days, followed by a three-day observation period on a normal diet.[9]
- Mortality, signs of toxicity, body weight, and food consumption are recorded daily.
- Data Analysis: The LC50 (the concentration lethal to 50% of the test birds) is determined.

#### Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test assesses the acute toxicity of a substance to fish.[11][12][13][14]

- Test Species: Common test species include rainbow trout, bluegill sunfish, and zebrafish.
- Procedure:
  - Fish are exposed to a range of concentrations of the test substance in water for 96 hours.
     [11][12]
  - Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48,
     72, and 96 hours.[12]
  - Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.
- Data Analysis: The LC50 at 96 hours is calculated.[13]

# Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater algae.[15][16][17] [18]

Test Organism: A common test species is the green alga Pseudokirchneriella subcapitata.



#### Procedure:

- Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium.
- The cultures are incubated under controlled conditions of light and temperature for 72 hours.[16][18]
- Algal growth (biomass) is measured daily.
- Data Analysis: The EC50 (the concentration that causes a 50% reduction in growth) and the No Observed Effect Concentration (NOEC) are determined.

### **Signaling Pathways and Mechanisms of Action**

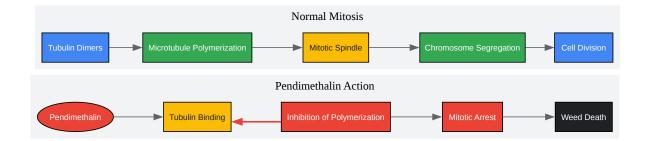
**Pendimethalin** exerts its toxic effects through several distinct molecular mechanisms.

#### **Inhibition of Plant Cell Division (Microtubule Disruption)**

The primary mode of action of **pendimethalin** as an herbicide is the disruption of mitosis (cell division) in susceptible plants.[19] It specifically inhibits the formation and function of microtubules, which are essential components of the mitotic spindle.[19][20]

Mechanism: Pendimethalin binds to tubulin, the protein subunit of microtubules.[19][20] This binding prevents the polymerization of tubulin into functional microtubules.[20] The absence of a proper spindle apparatus halts the cell cycle at the metaphase, preventing the alignment and separation of chromosomes.[19] This ultimately leads to the death of the developing weed seedling before it can emerge from the soil.[20]





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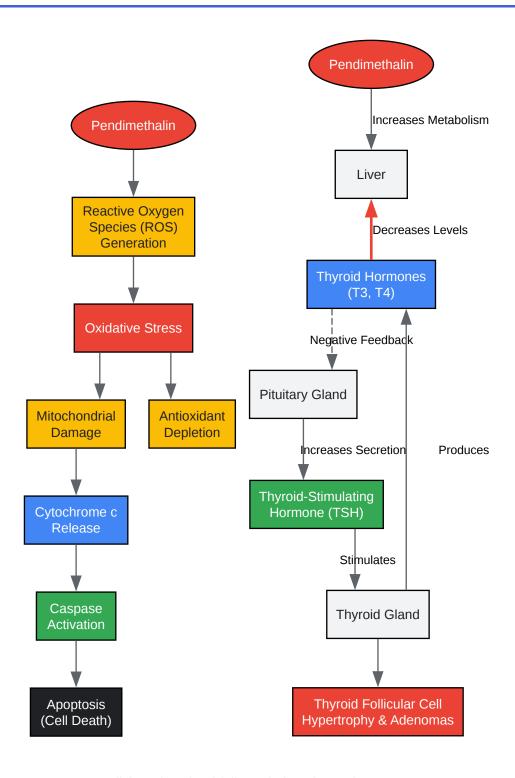
Pendimethalin's inhibition of microtubule polymerization in plant cells.

#### **Oxidative Stress and Apoptosis in Animal Cells**

In animal cells, **pendimethalin** exposure can induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death).[21] This is a significant mechanism underlying its toxicity in non-target organisms.

Mechanism: Pendimethalin can lead to an overproduction of reactive oxygen species
(ROS) within the cell.[22] This overwhelms the cell's antioxidant defense systems, causing
damage to lipids, proteins, and DNA. The resulting cellular stress can activate the intrinsic
apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and
the activation of caspase enzymes, ultimately leading to cell death.[21][23]





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